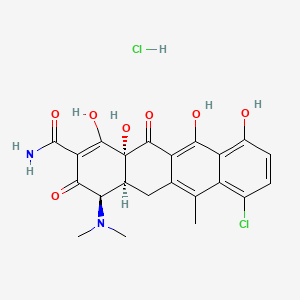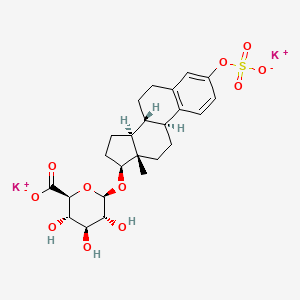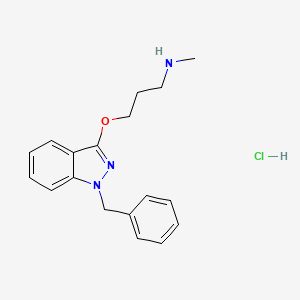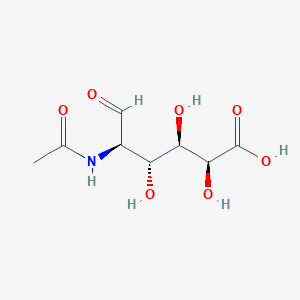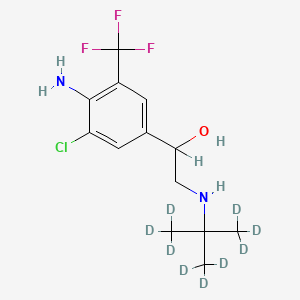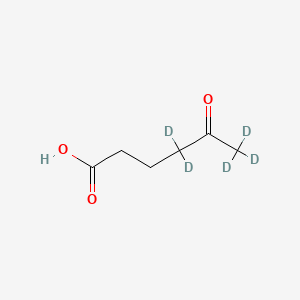
4-Acetylbutyric Acid-d5 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetylbutyric Acid-d5 (Major) is a deuterated form of 4-Acetylbutyric Acid, which is a ketone body produced during the metabolism of fatty acids. This compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research fields, including medical, environmental, and industrial research. The molecular formula of 4-Acetylbutyric Acid-d5 is C6H5D5O3, and it has a molecular weight of 135.17 .
科学的研究の応用
4-Acetylbutyric Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of chemical reactions.
Biology: The compound is used in metabolic studies to trace the pathways of fatty acid metabolism and ketone body production.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new materials and as a reference standard in quality control processes.
Safety and Hazards
作用機序
Target of Action
It is often used in proteomics research , which suggests that it may interact with various proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it likely interacts with its targets in a way that allows researchers to study protein structures and functions.
Result of Action
As a tool in proteomics research , it may be used to study the effects of various proteins or enzymes on cellular function.
準備方法
The synthesis of 4-Acetylbutyric Acid-d5 typically involves the incorporation of deuterium into the 4-Acetylbutyric Acid molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions. This process can be carried out using deuterated reagents and solvents . Industrial production methods may involve large-scale hydrogen-deuterium exchange reactions using specialized equipment to ensure high purity and yield of the deuterated compound .
化学反応の分析
4-Acetylbutyric Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the ketone group to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like chloroform, dioxane, and ethyl acetate . Major products formed from these reactions include 4-hydroxybutyric acid, 4-butyrolactone, and various substituted derivatives .
類似化合物との比較
4-Acetylbutyric Acid-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4-Acetylbutyric Acid: The non-deuterated form, which lacks the stable isotope labeling.
5-Ketohexanoic Acid: Another ketone body with a similar structure but different metabolic properties.
4-Hydroxybutyric Acid: A reduction product of 4-Acetylbutyric Acid with different chemical and biological properties.
The deuterium labeling of 4-Acetylbutyric Acid-d5 makes it particularly valuable in research applications where tracking and tracing of metabolic pathways are essential.
特性
IUPAC Name |
4,4,6,6,6-pentadeuterio-5-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTZCLMLSSAXLD-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


